![molecular formula C24H20FN5O5 B2645300 N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-05-3](/img/structure/B2645300.png)
N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a fluoro-phenyl group, a nitrophenyl group, a tetrahydrofuran group, and a pyrazolopyridine group. These groups are common in many bioactive compounds and can contribute to the compound’s potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound contains several reactive groups such as the nitro group and the carbonyl group, which could undergo various chemical reactions. For example, the nitro group can participate in reduction reactions, and the carbonyl group can be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro group and the nonpolar phenyl groups could affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound exhibits promising antibacterial potential, particularly against Klebsiella pneumoniae . Researchers have found that the presence of the chloro atom in the molecule enhances its activity. The substance likely acts on penicillin-binding proteins, leading to cell lysis. Notably, it demonstrates a good pharmacokinetic profile, making it suitable for oral use .
Biomolecule Attachment
Due to its flexible chemistry, the compound can be utilized for attaching biomolecules to matrices in a stepwise manner. This property allows for precise manipulation in various applications, such as bioconjugation and surface functionalization .
Conformational Analysis
Understanding the structure of molecules is crucial, and conformational analysis plays a key role in this regard. Investigating the conformational properties of this compound can provide insights into its behavior and interactions .
Ring Expansion and Insertion Reactions
Exploring the chemistry of related fluorophenyl azides reveals interesting reactivity patterns. While most fluorophenyl azides yield ring-expanded products, exceptions like pentafluorophenylazides and 2,6-difluorophenylazides result in insertion products due to steric and electronic effects of substituents .
Antitumor and Cytotoxic Activity
Although not directly studied for antitumor effects, related compounds have demonstrated cytotoxic activity. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety exhibited potent effects against prostate cancer cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O5/c25-20-9-8-15(11-21(20)30(33)34)26-23(31)18-13-28(12-17-7-4-10-35-17)14-19-22(18)27-29(24(19)32)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,13-14,17H,4,7,10,12H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXPEGVGKYYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=C(C=C5)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2645217.png)
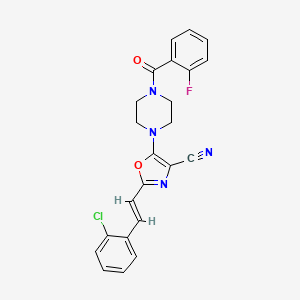
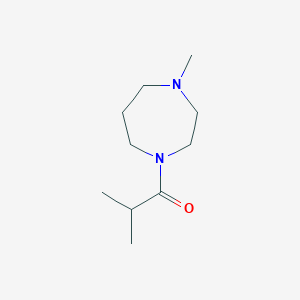
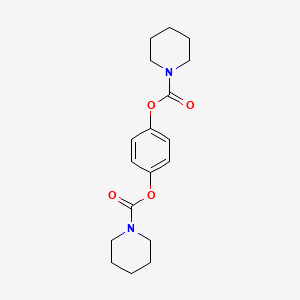
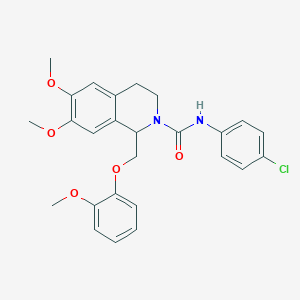
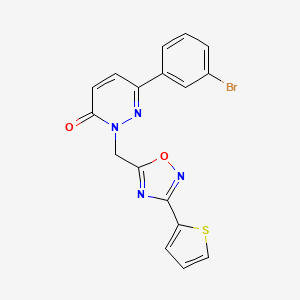

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2645235.png)
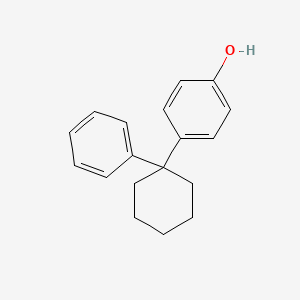
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)
![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)